Product packaging for 5-Hydroxyisophthalamide(Cat. No.:CAS No. 68052-43-7)

5-Hydroxyisophthalamide

Cat. No.: B1294709
CAS No.: 68052-43-7
M. Wt: 180.16 g/mol
InChI Key: DAKUZVFMMZMWMT-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Isophthalic Acid Derivatives

To understand the role of 5-Hydroxyisophthalamide, it is essential to first consider its fundamental chemical classifications. It is simultaneously an amide and a derivative of isophthalic acid.

Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. allen.in Their general structure is R-CO-NR'R'', where R, R', and R'' can be hydrogen atoms or organic groups. numberanalytics.com This functional group is exceptionally stable and is fundamental to biochemistry, most notably forming the peptide bonds that link amino acids together to create proteins. lumenlearning.com In synthetic chemistry, amides are typically prepared through the reaction of a carboxylic acid or its more reactive derivatives, such as an acid chloride, with ammonia (B1221849) or an amine. pressbooks.pubsavemyexams.com The resulting amide bond is planar and can participate in significant hydrogen bonding, a property that heavily influences the structure of molecules in which it is present.

This compound is a direct derivative of isophthalic acid, which is an aromatic dicarboxylic acid with the chemical name benzene-1,3-dicarboxylic acid. In this derivative, the two carboxylic acid groups at positions 1 and 3 of the benzene (B151609) ring are converted into primary amide groups (–CONH₂), and a hydroxyl group (–OH) is substituted at the 5th position. This specific arrangement of functional groups on a rigid benzene backbone imparts distinct chemical properties. Derivatives of isophthalic acid are widely used as building blocks, or "linkers," in the synthesis of polymers and porous materials like metal-organic frameworks (MOFs). informaticsjournals.co.inwikipedia.orgsigmaaldrich.com The defined geometry of the isophthalic acid core allows for the construction of highly ordered, extended structures. researchgate.net

PropertyDataSource
IUPAC Name 5-hydroxybenzene-1,3-dicarboxamide nih.gov
Molecular Formula C₈H₈N₂O₃ nih.govepa.gov
Molecular Weight 180.16 g/mol nih.govepa.gov
Canonical SMILES C1=C(C=C(C=C1C(=O)N)O)C(=O)N nih.gov
CAS Number 68052-43-7 chemsrc.com

Significance of this compound in Contemporary Chemical Sciences

The significance of this compound in modern chemistry stems from its utility as a highly functional and versatile building block. The combination of its rigid aromatic structure, the hydrogen-bonding capabilities of its two amide groups, and the coordinating potential of the phenolic hydroxyl group makes it a powerful component in supramolecular chemistry and materials science.

A primary area of research involves the use of the hydroxyisophthalamide (IAM) motif as a chelating agent for metal ions, particularly lanthanides. acs.orgosti.gov The IAM unit is an excellent "antenna" for sensitizing the luminescence of lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺). osti.govnih.gov When incorporated into larger ligand structures, the IAM chromophore can efficiently absorb energy and transfer it to the complexed metal ion, which then emits light. osti.gov This property is crucial for developing highly luminescent probes for applications such as time-resolved fluoroimmunoassays. osti.gov Research has demonstrated that octadentate ligands featuring IAM units form highly stable complexes with Tb(III) that exhibit exceptionally efficient emission and long luminescence lifetimes in biological buffers. researchgate.net

Beyond lanthanides, hydroxyisophthalamide-based ligands have been investigated as chelators for other metal ions with applications in medical imaging. For instance, macrocyclic IAM ligands have been synthesized and evaluated for chelating Zirconium-89 (⁸⁹Zr), a radionuclide used in positron emission tomography (PET). plos.org The stability of the resulting ⁸⁹Zr-complex is critical for in vivo applications, and the IAM framework provides a robust coordination environment for the metal ion. plos.org

Furthermore, this compound and its derivatives serve as foundational components for constructing larger, ordered molecular assemblies. The molecule has been used as a "Hamilton wedge" moiety, a specific arrangement of hydrogen bond donors and acceptors, in the synthesis of supramolecular helix-helix block copolymers. acs.org In the field of materials science, the related compound 5-aminoisophthalic acid is used as an organic linker to create dysprosium-based metal-organic frameworks (MOFs) that exhibit intense photo-luminescence and potential for chemical sensing applications. mdpi.com The directional and predictable interactions afforded by the functional groups of the isophthalamide (B1672271) core are essential for the self-assembly of these complex and functional materials. researchgate.net

Research AreaApplicationKey FindingSource(s)
Lanthanide Chelation Luminescent probes for bioassaysThe 2-hydroxyisophthalamide (B14833043) (IAM) chromophore acts as an efficient antenna to sensitize Tb(III) and Eu(III) luminescence, leading to highly luminescent and stable aqueous complexes. acs.orgosti.govnih.govresearchgate.net
Radiometal Chelation PET imaging agentsMacrocyclic ligands based on hydroxyisophthalamide can form stable complexes with Zirconium-89 (⁸⁹Zr), a key radionuclide for immuno-PET. plos.org
Supramolecular Chemistry Polymer synthesisUsed as a hydrogen-bonding "Hamilton wedge" to drive the assembly of supramolecular block copolymers. acs.org
Materials Science Metal-Organic Frameworks (MOFs)Derivatives like 5-aminoisophthalic acid are used as organic linkers to build luminescent MOFs for potential sensing applications. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O3 B1294709 5-Hydroxyisophthalamide CAS No. 68052-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxybenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O3/c9-7(12)4-1-5(8(10)13)3-6(11)2-4/h1-3,11H,(H2,9,12)(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKUZVFMMZMWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071040
Record name 1,3-Benzenedicarboxamide, 5-hydroxy-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68052-43-7
Record name 5-Hydroxy-1,3-benzenedicarboxamide
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Record name 1,3-Benzenedicarboxamide, 5-hydroxy-
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Record name 1,3-Benzenedicarboxamide, 5-hydroxy-
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Record name 1,3-Benzenedicarboxamide, 5-hydroxy-
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Record name 5-hydroxyisophthaldiamide
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Ii. Synthetic Methodologies and Advanced Chemical Transformations of 5 Hydroxyisophthalamide

De Novo Synthesis Approaches to 5-Hydroxyisophthalamide

De novo synthesis, the creation of complex molecules from simpler precursors, is the fundamental approach to obtaining this compound. wikipedia.orgegyankosh.ac.in The most common strategies involve the amidation of 5-hydroxyisophthalic acid or its derivatives.

The efficiency of a synthetic route is critical for practical applications, focusing on maximizing product yield while minimizing waste and procedural complexity. monash.edumt.com A primary pathway to aromatic polyamides with related structures involves the direct condensation of a diacid with a diamine. researchgate.net For this compound, this translates to the reaction of 5-hydroxyisophthalic acid with an ammonia (B1221849) source. Optimization of these pathways involves careful selection of reagents, solvents, and temperature to ensure high conversion and purity. sigmaaldrich.com

Table 1: Comparison of Potential Synthesis Pathways for this compound
PathwayStarting MaterialReagentsKey ConditionsAdvantages/Disadvantages
Direct Amidation 5-Hydroxyisophthalic acidAmmonia (or NH₄Cl), condensing agent (e.g., DCC, EDC)Moderate to high temperatureDirect but can require harsh conditions; potential for side reactions.
Acid Chloride Route 5-Hydroxyisophthaloyl chlorideAmmonia gas or aqueous solutionLow temperature (0 °C to RT)Highly reactive, good yields; acid chloride is moisture-sensitive.
Active Ester Route Activated ester of 5-hydroxyisophthalic acid (e.g., NHS ester)Ammonia or amine sourceRoom temperatureMild conditions, high chemoselectivity; requires pre-activation step.
Polymer Precursor Method Poly(1,4-phenylene-5-hydroxyisophthalamide)HydrolysisBasic or acidic conditionsNot a de novo synthesis of the monomer; used for analytical purposes. researchgate.net

Stereochemical Control: The this compound molecule itself is achiral and does not possess stereocenters. However, the principles of stereochemical control become crucial when synthesizing derivatives where chirality is introduced. ethz.chnih.gov For instance, if one of the amide nitrogens were to be functionalized with a chiral auxiliary, subsequent reactions on the molecule could be directed to form a specific enantiomer or diastereomer. researchgate.net An analogous strategy has been successfully employed in the asymmetric synthesis of (S)- and (R)-5-hydroxythalidomides, where an imidation reaction was a key step, demonstrating that stereochemical outcomes can be controlled in related hydroxy-amide structures. nih.gov

Catalysis is essential for developing efficient and selective synthetic methods. For the formation of the amide bonds in this compound, several catalytic systems can be employed.

Condensation Agents: In polyamide synthesis, phosphorus-based condensing agents are common. For example, the phosphorylation method using triphenylphosphite in the presence of a base like pyridine (B92270) has been used to prepare related polyisophthalamides, achieving high yields and molecular weights. researchgate.net This system activates the carboxylic acid groups for nucleophilic attack by the amine.

Carbodiimide Catalysis: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are standard catalysts for amide bond formation, particularly in peptide synthesis, and are applicable here. thermofisher.com

Transition Metal Catalysis: While less common for simple amidation of this type, transition metal catalysts, particularly palladium-based systems, are instrumental in related C-N bond-forming reactions and could be adapted for specific synthetic challenges. organic-chemistry.org

Functionalization and Derivatization Strategies for this compound

The trifunctional nature of this compound offers a rich platform for creating a diverse library of derivatives through selective modification at the hydroxyl group, the two amide nitrogens, or the aromatic ring.

The phenolic hydroxyl group is a prime site for functionalization. Its reactivity allows for several key transformations.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether by reaction with alkyl halides or other electrophiles under basic conditions (e.g., using NaH or K₂CO₃). This modification can alter the molecule's solubility and hydrogen-bonding capabilities. Methylation, in particular, has been shown to be a viable modification on similar polyphenolic structures without eliminating biological activity. rsc.org

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of an ester. This is often used to install protecting groups or to modulate the compound's properties.

The two amide N-H groups provide further opportunities for derivatization, although they are generally less reactive than the phenolic hydroxyl group.

N-Alkylation/N-Arylation: Direct alkylation or arylation of the amide nitrogen is challenging but can be achieved using strong bases to deprotonate the amide (forming an amidate), followed by reaction with an electrophile. Ortho-lithiation strategies, where a strong base like n-butyllithium is used, have been shown to deprotonate N-H groups in related phosphinimidic amides, creating a reactive N-lithiated species that can be trapped with various electrophiles. rsc.org

N-Acylation: This modification would lead to the formation of an imide functionality.

Modification of the aromatic core itself represents a more advanced strategy for creating structural diversity.

Electrophilic Aromatic Substitution (SEAr): The regiochemical outcome of SEAr is dictated by the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the two amide groups are deactivating meta-directors. This competition means that electrophilic attack will be directed primarily to the positions ortho to the hydroxyl group (C4 and C6). nih.gov

C-H Activation: Modern transition-metal-catalyzed C-H activation has emerged as a powerful tool for site-selective functionalization, often overcoming the inherent reactivity biases of a substrate. nih.gov By using a directing group (DG), a metal catalyst can be guided to a specific C-H bond. scielo.brresearchgate.net For this compound, the hydroxyl or amide groups could potentially act as directing groups. For example, a bidentate directing group strategy could enable functionalization at the C2 position, a transformation that would be difficult to achieve via classical electrophilic substitution. scielo.br These strategies allow for the direct formation of new C-C, C-N, or C-O bonds on the aromatic ring, providing a streamlined path to complex derivatives. numberanalytics.com

Table 2: Summary of Functionalization Strategies for this compound
Functional GroupPosition(s)Reaction TypeReagentsResulting Moiety
Hydroxyl C5O-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Ether
O-AcylationAcyl chloride (e.g., Acetyl chloride), BaseEster
Amide N1, N3N-AlkylationStrong Base (e.g., n-BuLi), Alkyl halideN-Substituted Amide
Aromatic Ring C4, C6SEAr (e.g., Bromination)Br₂, Lewis AcidBromo-derivative
C2Directed C-H ActivationTransition Metal Catalyst (e.g., Pd, Rh), Directing GroupC2-Functionalized Derivative

Aromatic Ring Functionalization and C-H Activation Strategies

Polymerization Reactions Involving this compound Monomers

This compound is a key monomer in the synthesis of high-performance aromatic polyamides. Its polymerization leads to intractable polymers with unique morphologies and properties. researchgate.netresearchgate.net

Poly(1,4-phenylene-5-hydroxyisophthalamide) (PPHIA) is an intractable aromatic polyamide known for its excellent thermal stability. researchgate.netokayama-u.ac.jp It is typically synthesized through the polycondensation of 5-hydroxyisophthalic acid and 1,4-phenylene diamine in an aromatic solvent at high temperatures, around 320 °C, without stirring. researchgate.net This process results in the formation of unique hollow sphere morphologies. researchgate.netokayama-u.ac.jp

The formation of PPHIA hollow spheres is a direct result of reaction-induced phase separation during polymerization. researchgate.netokayama-u.ac.jp This phenomenon occurs when the growing polymer chains (oligomers) reach a certain molecular weight and concentration, causing them to become insoluble in the reaction solvent. researchgate.netconicet.gov.ar This insolubility induces a phase separation, where the polymer-rich phase separates from the solvent.

The process begins with a liquid-liquid phase separation, generating droplets of a polymer-rich solution. researchgate.net As the polymerization continues within these droplets, the polymer chains grow and form a rigid, cross-linked network, particularly at the droplet surface. researchgate.net This leads to the formation of a solid skin layer, which solidifies the spherical morphology and ultimately results in hollow spheres. researchgate.net This method allows for the creation of novel materials with unique morphologies, like hollow spheres, from otherwise intractable aromatic polymers. okayama-u.ac.jp

The physical characteristics of PPHIA hollow spheres, such as their size and porosity, can be precisely controlled by adjusting the polymerization conditions. researchgate.net This control is critical for tailoring the material for specific high-performance applications. researchgate.netresearchgate.net

Porosity Control: The porosity of the hollow spheres is influenced by the polymerization temperature and time. researchgate.net As polymerization proceeds, oligomers accumulate on both the outer and inner surfaces of the spheres, causing the skin layer to thicken and the porosity to decrease. researchgate.net Research has demonstrated that the porosity of PPHIA hollow spheres can be controlled within the range of 4% to 16%. researchgate.netresearchgate.net Lower polymerization temperatures tend to result in lower porosity, a trend that is more pronounced in smaller spheres. researchgate.net

ParameterEffect on PorosityControlled Range
Polymerization TemperatureLower temperature leads to lower porosity4% - 16% researchgate.netresearchgate.net
Polymerization TimeLonger time leads to thicker skin layer and lower porosity researchgate.net

Size Control: The diameter of the PPHIA hollow spheres is highly sensitive to the polymerization concentration, temperature, and the choice of solvent. researchgate.net Higher monomer concentrations lead to a higher degree of supersaturation for nucleation, resulting in smaller sphere diameters. researchgate.netresearchgate.net A strategic drop in temperature just before nucleation is also an effective method for reducing the sphere size. researchgate.net Furthermore, the solvent composition plays a crucial role; increasing the content of a poor solvent like liquid paraffin (B1166041) lowers the solubility of the oligomers, which also promotes the formation of smaller spheres. researchgate.net By combining these strategies, the diameter of the hollow spheres can be controlled over a range from 4.4 μm down to 0.7 μm. researchgate.net

ParameterConditionEffect on Sphere DiameterControlled Range (µm)
ConcentrationHigherDecrease researchgate.netresearchgate.net4.4 down to 0.7 researchgate.net
TemperatureTemperature drop before nucleationDecrease researchgate.net
SolventHigher content of poor solvent (e.g., liquid paraffin)Decrease researchgate.net

The mechanism for the formation of PPHIA hollow spheres has been the subject of detailed study. researchgate.netresearchmap.jpresearchmap.jp The process is initiated by the polycondensation reaction between 5-hydroxyisophthalic acid and 1,4-phenylene diamine in a solution. researchgate.net

The key steps in the formation mechanism are:

Oligomer Formation: In the initial stage, low molecular weight oligomers are formed in the homogeneous solution. researchgate.net

Liquid-Liquid Phase Separation: As the oligomers grow, their solubility in the aromatic solvent decreases. This leads to a liquid-liquid phase separation, where droplets rich in oligomers are generated. researchgate.net

Skin Layer Formation: Further polymerization occurs within these droplets. The reaction rate is likely higher at the surface of the droplets, leading to the formation of a rigid, cross-linked network that acts as a "skin layer." researchgate.net

Solidification and Hollowing: The solidification of the droplet morphology into a stable hollow sphere occurs due to continued polymerization within the droplet. researchgate.net The final structure often features a characteristic dimple or hole. researchgate.net The resulting hollow spheres exhibit outstanding thermal stability. researchgate.net This entire process is a sophisticated example of creating complex polymer morphologies directly during synthesis. okayama-u.ac.jp

Integration into Supramolecular Semiconductor Block Copolymers

The integration of this compound derivatives into semiconducting polymers represents a significant advancement in materials science, addressing key challenges such as processability and control over morphology. A prominent strategy involves using a derivative, N¹,N³-bis(6-butyramidopyridin-2-yl)-5-hydroxyisophthalamide, commonly known as the "Hamilton wedge," as a recognition unit for forming supramolecular block copolymers (BCPs). nih.govacs.orgresearchgate.net

Researchers have successfully prepared ω-telechelic poly(p-phenylene vinylene) (PPV) species through living ring-opening metathesis polymerization (ROMP). nih.gov In this process, a terminating agent based on the Hamilton wedge is introduced, functionalizing the ends of the conjugated polymer chains. nih.gov These functionalized polymers are then capable of self-assembling with other polymers bearing complementary recognition sites, such as cyanuric acid, through multiple hydrogen bonds. nih.govresearchgate.net This self-assembly process results in the formation of well-defined BCPs with semiconducting networks. nih.gov

The optical properties of these supramolecular BCPs are of particular interest. Studies have shown that while individual PPVs exhibit similar properties regardless of the end group, the self-assembled BCPs can show distinct behaviors. nih.gov For instance, a metallosupramolecular BCP demonstrated a hypsochromic (blue) shift and more intense emission compared to its constituent parts, which is attributed to the suppression of aggregation. nih.gov This demonstrates that directional self-assembly is a viable and facile method for constructing BCPs with semiconducting properties while mitigating common issues like poor solubility and aggregation. nih.gov The ability to control the alignment of such block copolymer superstructures, for example through the use of magnetic fields, offers a pathway to creating monoliths with well-defined orientations, a crucial factor for performance in organic electronics. nih.gov

Table 1: Supramolecular Semiconductor Block Copolymers Incorporating this compound Derivatives

Polymer Block Polymerization Method Supramolecular Motif Complementary Motif Assembly Type Key Finding Reference
Poly(p-phenylene vinylene) (PPV) Ring-Opening Metathesis Polymerization (ROMP) Hamilton wedge (this compound derivative) Cyanuric acid Hydrogen Bonding Facile construction of BCPs with semiconducting networks. nih.gov

Development of Advanced Polymeric Architectures

Beyond linear block copolymers, this compound derivatives are instrumental in fabricating more complex and advanced polymeric architectures. researchgate.netrsc.org These architectures, including helix-helix and helix-(π-sheet)-coil block copolymers, mimic the sophisticated structures of biological macromolecules and offer pathways to new functional materials. researchgate.netacs.org

One notable example involves the synthesis of two distinct monotelechelic helical polymers. acs.org A chiral poly(isocyanide) block was created using a palladium–ethynyl catalyst modified with the Hamilton wedge moiety via anionic polymerization. acs.orgresearchgate.net A complementary helical polymer was synthesized using reversible addition–fragmentation chain-transfer (RAFT) polymerization with a barbiturate-functionalized chain-transfer agent. acs.org The assembly of these two blocks occurs in solution through hydrogen bonding between the Hamilton wedge and the barbiturate, forming a helix-helix supramolecular block copolymer. acs.org Characterization confirmed that the secondary helical structures of both polymer blocks were maintained within the final assembly. acs.org Such methodologies demonstrate how to obtain telechelic helical polymers capable of supramolecular assembly in solution, a key step toward developing multifunctional polymeric ensembles. acs.org

This strategy has been expanded to create even more intricate ABC triblock copolymers by combining metal coordination and hydrogen bonding in an orthogonal assembly. acs.org In these systems, a heterotelechelic polymer featuring a Hamilton wedge at one end and a different recognition site at the other can act as a central block, linking to both helical and coil-forming polymers. acs.org The ability to combine different controlled polymerization techniques like ROMP, RAFT, and anionic polymerization allows for the creation of building blocks with diverse topologies (helices, sheets, and coils) that can be assembled into complex, high-order structures. researchgate.netacs.org

Table 2: Advanced Polymeric Architectures Utilizing this compound Derivatives

Architecture Type Polymer Blocks Polymerization Methods Supramolecular Linkage Key Feature Reference
Helix-Helix Diblock Copolymer Chiral Poly(isocyanide); Chiral Poly(methacrylamide) Anionic Polymerization; RAFT Polymerization Hamilton wedge ↔ Barbiturate (Hydrogen Bonding) Secondary structures of both helical polymers were maintained after assembly. acs.org

Iii. Supramolecular Chemistry and Self Assembly of 5 Hydroxyisophthalamide Systems

Hydrogen Bonding Networks in 5-Hydroxyisophthalamide Assemblies

Hydrogen bonds are the primary directional forces driving the self-assembly of isophthalamide-based molecules. The amide (-CONH-) groups are exceptional hydrogen bond donors (N-H) and acceptors (C=O), while the phenolic group (C-OH) also participates as both a donor and an acceptor. This multiplicity of bonding sites allows for the formation of robust and predictable one-, two-, or three-dimensional networks.

In the solid state, isophthalamide (B1672271) derivatives typically form extended hydrogen-bonded chains or sheets. The amide groups often engage in strong N-H···O=C interactions, creating tapes or ribbons. The hydroxyl group introduces an additional layer of complexity and stability, forming O-H···O or O-H···N bonds that can link these primary structures into more complex architectures. For instance, in the crystal structure of a related compound, N-(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate, a combination of O—H···O and N—H···O hydrogen bonds, along with weaker C—H···O interactions, connects the individual molecules and water molecules into a comprehensive three-dimensional supramolecular network. nih.gov The planarity of the benzene (B151609) ring coupled with the directional nature of these hydrogen bonds leads to highly ordered crystalline materials. The interplay between intramolecular hydrogen bonds, which influence molecular conformation, and intermolecular bonds, which govern the packing, is crucial in determining the final structure and properties of the assembly. nih.gov

Metal-Ligand Coordination with this compound Derivatives

Beyond self-assembly through hydrogen bonding, the functional groups of hydroxyisophthalamide derivatives serve as excellent coordination sites for metal ions. The phenolate (B1203915) oxygen and the adjacent amide carbonyl oxygens can form stable chelate rings with a variety of metal cations. This chelating ability has been extensively exploited to create sophisticated coordination complexes with tailored properties for specific applications, particularly with lanthanide and radionuclide ions.

Derivatives of hydroxyisophthalamide have been engineered to act as highly efficient "antenna" ligands for sensitizing the luminescence of lanthanide ions, such as Terbium (Tb³⁺) and Europium (Eu³⁺). These ligands absorb ultraviolet light and transfer the energy efficiently to the encapsulated metal ion, which then emits light at its characteristic, sharp wavelengths. This process, known as the antenna effect, overcomes the lanthanide ions' inherently low absorption cross-sections.

Research has demonstrated that macrotricyclic, octadentate ligands incorporating four 2-hydroxyisophthalamide (B14833043) (IAM) units create exceptionally stable and highly luminescent complexes with Tb(III). tue.nlresearchgate.net In these structures, the ligand forms a protective cage around the Tb³⁺ ion. The deprotonated phenolate oxygen and the ortho amide carbonyl oxygen from each of the four IAM units provide a total of eight donor atoms that saturate the coordination sphere of the lanthanide. tue.nl This encapsulation effectively shields the metal ion from solvent molecules, particularly water, which are known to quench lanthanide luminescence. tue.nl The structure of these cage-like ligands pre-organizes the binding sites for strong complexation with the lanthanide ion. tue.nl

The Tb(III) complexes formed with these octadentate 2-hydroxyisophthalamide (IAM) ligands exhibit remarkable properties in aqueous solutions, setting a new standard for luminescent reporters. tue.nlresearchgate.net They possess exceptional long-term stability in standard biological buffers, showing little to no degradation or loss of luminescence over time. tue.nl This stability is critical for applications in biological assays.

Furthermore, these complexes display outstanding photophysical characteristics. They combine very high molar extinction coefficients (ε > 20,000 M⁻¹ cm⁻¹) with exceptionally high total luminescence quantum yields (Φ), often exceeding 50%. tue.nlresearchgate.net The luminescence lifetimes (τ) in water are also remarkably long, reaching 2.45 ms (B15284909) or more. tue.nlresearchgate.net The combination of high aqueous stability and elite luminescent properties makes these Tb(III)-IAM complexes ideal for use in highly sensitive time-resolved fluorescence immunoassays. chemsrc.com

Photophysical Properties of Tb(III) Complexes with Octadentate Hydroxyisophthalamide Ligands in Aqueous Buffer
Ligand TypeQuantum Yield (Φ)Luminescence Lifetime in H₂O (τ)Molar Extinction Coefficient (ε)Reference
Macrotricyclic 2-Hydroxyisophthalamide≥ 50%≥ 2.45 ms≥ 20,000 M⁻¹ cm⁻¹ tue.nlresearchgate.net
H(2,2)-IAM-MOE56%-- chemsrc.comnih.gov
H(4,2)-IAM-MOE52%-- chemsrc.comnih.gov

The powerful chelating ability of hydroxyisophthalamide ligands has also been adapted for applications in nuclear medicine, specifically for positron emission tomography (PET). PET is a highly sensitive imaging technique that requires a positron-emitting radionuclide to be attached to a biological targeting molecule, such as a monoclonal antibody (mAb). Zirconium-89 (⁸⁹Zr) is a nearly ideal radionuclide for immuno-PET due to its half-life (78.4 hours), which matches the slow pharmacokinetics of antibodies. rsc.org However, a significant challenge has been the development of a chelator that can hold the ⁸⁹Zr⁴⁺ ion with high stability in vivo to prevent its release and subsequent accumulation in bone. rsc.orgnih.gov

To address this challenge, octadentate, macrocyclic ligands based on the hydroxyisophthalamide scaffold have been designed and evaluated as bifunctional chelators for ⁸⁹Zr. rsc.orgrsc.org These chelators feature the octadentate binding pocket to securely sequester the ⁸⁹Zr ion, while also incorporating a chemical linker with a reactive group (e.g., a primary amine). rsc.org This bifunctional design allows the chelator to first be stably complexed with ⁸⁹Zr and then be covalently attached to an antibody.

Studies evaluating these macrocyclic hydroxyisophthalamide chelators have shown that they can form ⁸⁹Zr complexes with high efficiency and excellent stability. rsc.org In vitro challenge studies, which test the complex's resistance to dissociation in the presence of competing chelators or serum proteins, demonstrated that ⁸⁹Zr-hydroxyisophthalamide complexes are significantly more stable than those formed with the clinical standard, desferrioxamine (DFO). rsc.orgrsc.org In vivo biodistribution studies in animal models confirmed these findings, showing reduced uptake of radioactivity in the bone for the hydroxyisophthalamide-based agents compared to ⁸⁹Zr-DFO, indicating superior complex stability. rsc.org These results highlight the potential of these ligands to become the next generation of chelators for developing safer and more effective ⁸⁹Zr-based immuno-PET imaging agents.

In Vitro Stability of ⁸⁹Zr-Hydroxyisophthalamide (IAM) Complexes
ComplexChallenge ConditionStability OutcomeReference
⁸⁹Zr-IAM Ligand 1DTPA ChallengeMore stable than ⁸⁹Zr-IAM Ligand 2 rsc.org
⁸⁹Zr-IAM Ligand 1Serum ChallengeMore stable than ⁸⁹Zr-IAM Ligand 2 rsc.org
⁸⁹Zr-IAM Ligand 2DTPA/Serum ChallengeLess stable, suggesting flexibility impacts stability rsc.org

Zirconium-89 Chelation and Immuno-PET Applications

In Vitro and In Vivo Stability Studies of Zirconium Complexes

The development of stable radiopharmaceuticals for Positron Emission Tomography (PET) imaging is a critical area of research. Zirconium-89 (⁸⁹Zr) is a favored radionuclide for immuno-PET due to its suitable half-life that corresponds well with the biological half-life of antibodies. researchgate.netnih.gov However, the clinical utility of ⁸⁹Zr-based agents is contingent on the stability of the complex formed between the radionuclide and a chelating ligand. Inadequate stability can lead to the release of free ⁸⁹Zr⁴⁺, which tends to accumulate in the bone, potentially leading to inaccurate imaging results and unwanted radiation dosage. nih.govresearchgate.net

The most commonly used chelator, desferrioxamine B (DFO), is known to form a hexadentate complex with zirconium, which is suboptimal as Zr⁴⁺ prefers an octadentate coordination sphere. This leaves the metal ion partially exposed and susceptible to dissociation. nih.govresearchgate.net Consequently, there is a significant research effort to develop more robust chelators. An ideal ligand for Zr⁴⁺ should be octadentate and rich in oxygen-donor atoms. nih.gov

Ligands based on terephthalamide, such as this compound, fall into a class of compounds investigated for their potential to form highly stable complexes with zirconium. While specific in vitro and in vivo stability data for this compound-zirconium complexes are not extensively detailed in publicly available literature, the broader class of hydroxypyridinone, catechol, and terephthalamide-based chelators are being actively explored to improve upon the stability of the current zirconium radiopharmaceuticals. nih.gov The design of these ligands aims to satisfy the coordination requirements of the Zr⁴⁺ ion, thereby preventing its release and improving the safety and efficacy of ⁸⁹Zr-labeled imaging agents.

Self-Assembled Supramolecular Architectures

The spontaneous organization of molecules into ordered structures is a cornerstone of supramolecular chemistry. This self-assembly process is driven by weak, reversible, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions allow for the formation of complex and functional architectures from relatively simple molecular components.

Formation of Artificial Ion Channels in Bilayer Membranes

The transport of ions across cell membranes is a fundamental biological process mediated by protein-based ion channels. The creation of synthetic molecules that can mimic this function by forming artificial ion channels is a significant goal in supramolecular chemistry. nih.gov These artificial channels can be formed by the self-assembly of smaller molecules within the lipid bilayer of a membrane. nih.govnih.gov

While direct studies detailing the use of this compound for the formation of artificial ion channels are not prominent in the searched scientific literature, the principles of self-assembly suggest its potential as a component in such systems. The amide and hydroxyl groups of this compound are capable of forming strong hydrogen bonds, which could drive the stacking of these molecules into a tubular structure that spans the membrane, creating a pore for ion transport. The design of such a channel would involve tailoring the periphery of the this compound molecule with lipophilic groups to ensure its compatibility with the hydrophobic core of the lipid bilayer.

Control of Membrane Function through Supramolecular Systems

Beyond simple ion transport, supramolecular systems can be designed to control various membrane functions. This can include regulating the permeability of the membrane to specific molecules or responding to external stimuli to alter the membrane's properties. researchgate.netmpg.de The activity of synthetic transporters can be controlled by external triggers, such as light, which can induce conformational changes in the transporter molecules, affecting their ability to move within the membrane and transport cargo. nih.gov

Although specific examples of this compound being used to control membrane function are not detailed in the available literature, its structural features are amenable to the design of responsive supramolecular systems. For instance, the hydroxyl group could be functionalized with a stimulus-responsive moiety. A change in pH, light, or the presence of a specific analyte could trigger a change in the self-assembled structure of the this compound derivatives, thereby altering the permeability or other properties of the membrane in a controlled manner. researchgate.netmpg.de

Host-Guest Chemistry and Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. This principle is fundamental to many biological processes and is a key focus of supramolecular chemistry. Host-guest chemistry, a subfield of molecular recognition, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule.

Hamilton Wedge/Cyanuric Acid Binding Motifs

The Hamilton wedge and cyanuric acid are well-known complementary molecules that form a strong and specific hydrogen-bonding network. This binding motif is frequently employed in the construction of self-assembling systems, including polymeric nanoparticles. researchgate.net The interaction involves multiple hydrogen bonds between the donor and acceptor sites on the two molecules, leading to a stable complex.

There is no specific mention in the searched literature of this compound being directly used as a component in a Hamilton wedge or cyanuric acid-type binding motif. However, the isophthalamide core of the molecule provides a scaffold that could potentially be modified to present a hydrogen-bonding pattern complementary to a partner molecule. The principles of this binding motif rely on the precise arrangement of hydrogen bond donors and acceptors, a feature that can be engineered into derivatives of this compound.

Molecular Recognition in Polymeric Systems

Polymers can be endowed with molecular recognition capabilities by incorporating specific functional monomers that can interact with target molecules. semanticscholar.orgmagtech.com.cnrsc.org A powerful technique in this area is molecular imprinting, where a polymer network is formed around a "template" molecule. semanticscholar.orgfrontiersin.org Subsequent removal of the template leaves behind a cavity that is complementary in shape and functionality, allowing the polymer to selectively rebind the target molecule from a complex mixture. frontiersin.orgnih.gov

While the direct application of this compound in molecularly imprinted polymers is not extensively documented in the available research, its chemical structure offers handles for incorporation into such systems. The hydroxyl and amide groups can act as hydrogen-bonding sites to interact with a template molecule during the polymerization process. After the polymer is cross-linked and the template is removed, these functional groups would be positioned within the imprinted cavity to facilitate selective recognition of the target molecule. The isophthalamide backbone would provide a rigid structural component to help maintain the integrity of the recognition site.

Iv. Computational and Theoretical Investigations of 5 Hydroxyisophthalamide

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Ligand-Protein and Ligand-Membrane Interactions

Computational simulations are crucial for understanding how a ligand like 5-hydroxyisophthalamide might interact with biological targets such as proteins and cell membranes. diva-portal.orghilarispublisher.com

Ligand-Protein Interactions: Molecular docking and molecular dynamics (MD) simulations are primary tools to predict how a ligand binds to a protein's active site. hilarispublisher.comnih.gov Docking algorithms can predict the preferred binding orientation and affinity, while MD simulations provide a dynamic view of the complex, revealing how the protein and ligand adapt to each other over time. diva-portal.orghilarispublisher.com These simulations can elucidate key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. core.ac.uk

Ligand-Membrane Interactions: MD simulations are also used to study how ligands interact with and permeate through lipid bilayers, which form the basis of cell membranes. nih.govsemanticscholar.org For a molecule like this compound, simulations could determine its preferred location and orientation within the membrane, the energy barrier for its translocation across the bilayer, and its effect on membrane properties. springernature.com

Interactive Data Table: Key Computational Methods for Interaction Studies

MethodApplicationInformation Gained
Molecular DockingPredicts binding of a ligand to a protein receptor.Binding pose, affinity score, key interactions.
Molecular Dynamics (MD)Simulates the motion of atoms in a system over time.Dynamic stability, conformational changes, free energy of binding.
Coarse-Grained MDSimulates large systems by grouping atoms into beads.Membrane deformation, large-scale protein-lipid interactions.

Supramolecular Assembly Dynamics

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. nih.govsemanticscholar.org Computational methods can explore the principles governing the self-assembly of molecules like this compound into larger, ordered structures. nih.govrsc.org

MD simulations can track the spontaneous aggregation of monomers from a disordered state in solution into stable supramolecular structures. semanticscholar.org These simulations reveal the step-by-step mechanism of assembly, the role of solvent, and the conformational changes molecules undergo. nih.govsemanticscholar.org Understanding these dynamics is key to designing novel nanomaterials with specific functions. rsc.org

Mechanistic Computational Studies of Chemical Reactions

Quantum chemistry calculations are essential for investigating the mechanisms of chemical reactions at the electronic level. wsu.educsmres.co.uknih.gov These studies can provide a detailed picture of bond-breaking and bond-forming processes. smu.edu

Elucidation of Reaction Pathways and Transition States

To understand a chemical reaction, chemists first identify the most likely pathway connecting reactants to products. nih.gov Computational methods can map out the potential energy surface (PES) of a reaction. The lowest energy path on this surface is the intrinsic reaction coordinate (IRC). smu.edu

A critical point along the reaction pathway is the transition state (TS), which represents the highest energy barrier that must be overcome. umn.edu Locating the precise geometry and energy of the transition state is a primary goal of mechanistic studies, as it controls the reaction rate. nih.govnist.gov

Energy Profiles and Reaction Kinetics

Once the reactants, products, and transition states have been identified, an energy profile for the reaction can be constructed. This profile plots the energy of the system as it progresses along the reaction pathway, with peaks corresponding to transition states and valleys to intermediates. nih.gov The height of the energy barrier (activation energy) is a key determinant of the reaction rate. uomosul.edu.iq

Transition State Theory (TST) can be used with the computed activation energies to calculate theoretical reaction rate constants. nih.gov These theoretical kinetics provide predictions of how fast a reaction will proceed at a given temperature, offering valuable data that can guide experimental work. scholarpedia.orgxmu.edu.cn

Interactive Data Table: Parameters from Reaction Pathway Calculations

ParameterDefinitionSignificance
Activation Energy (Ea)The energy difference between the reactants and the transition state.Determines the reaction rate; a higher barrier means a slower reaction.
Reaction Enthalpy (ΔH)The net energy change between products and reactants.Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Rate Constant (k)A proportionality constant relating reaction rate to reactant concentrations.Quantifies the speed of a reaction.

V. Biological and Medicinal Chemistry Applications of 5 Hydroxyisophthalamide

Enzyme Inhibition Studies and Mechanistic Insights

While the principles of enzyme inhibition are well-established, specific studies detailing 5-hydroxyisophthalamide's activity are not present in the available literature.

Inhibition of Specific Enzymes (e.g., ArgA inhibitor of Mycobacterium tuberculosis)

No public research was found that identifies or characterizes this compound as an inhibitor of N-acetylglutamate synthase (ArgA) from Mycobacterium tuberculosis or any other specific enzyme. The search for new antitubercular agents is a critical area of research, with many compounds being investigated as inhibitors of essential mycobacterial enzymes, but this compound is not mentioned in this context in the accessible literature.

Kinetic and Mechanistic Studies of Enzyme Inhibition

Without identification of a specific enzyme target for this compound, no kinetic data (such as Kᵢ or IC₅₀ values) or mechanistic studies (e.g., competitive, non-competitive inhibition) are available. Such studies are fundamental to understanding how a compound interacts with an enzyme and are a prerequisite for rational drug design.

Structure-Activity Relationship (SAR) Studies for Enzyme Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. These studies involve synthesizing and testing analogs of an active molecule to determine which chemical features are essential for its biological activity. As no primary biological activity or enzyme target has been publicly reported for this compound, no corresponding SAR studies could be found.

Therapeutics and Drug Discovery

The journey of a compound from initial discovery to a viable drug candidate involves extensive preclinical and clinical research.

Development of Drug Candidates

The process of developing a drug candidate includes optimizing its efficacy, safety, and pharmacokinetic properties. There is no information in the public scientific literature to suggest that this compound has been advanced as a drug candidate for any therapeutic indication.

Targeted Delivery Systems Utilizing this compound

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing side effects. While various molecules can be used as ligands or components of nanocarriers for targeted delivery, there are no published reports on the use of this compound in such systems.

Interactions with Biological Systems

No publicly available data exists on the direct interactions of this compound with biological systems. The following sections reflect the absence of research in these specific areas.

Currently, there are no published reports of this compound being evaluated in cell-based assays. Consequently, its biological response profile, including any potential cytotoxic, cytostatic, or other cellular effects, remains uncharacterized.

As there are no studies on the biological activity of this compound, no research has been conducted to investigate its potential mechanisms of action or its effects on any biological pathways.

Vi. Advanced Characterization Techniques for 5 Hydroxyisophthalamide and Its Assemblies

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are fundamental in elucidating the molecular structure and properties of 5-hydroxyisophthalamide. Each method offers unique information, and together they provide a complete picture of the compound's characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the amide protons. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing amide groups. Protons ortho and para to the hydroxyl group would appear at a lower chemical shift (more shielded) compared to the proton meta to it. The amide (N-H) protons typically appear as a broad singlet, and their chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atom attached to the hydroxyl group will be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The carbonyl carbons of the amide groups will be deshielded and appear at the downfield region of the spectrum.

Dynamic NMR: In more complex assemblies involving this compound, dynamic NMR techniques can be employed to study conformational changes and intermolecular interactions. By varying the temperature, it is possible to observe changes in the NMR spectrum that provide information about the kinetics and thermodynamics of these dynamic processes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on theoretical predictions and typical chemical shift ranges for similar functional groups.

Click to view data
ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic H (ortho to -OH)7.0 - 7.5Doublet
Aromatic H (para to -OH)7.2 - 7.7Triplet
Aromatic H (meta to -OH)7.8 - 8.2Doublet
Amide N-H7.5 - 8.5Broad Singlet
Hydroxyl O-H9.0 - 10.0Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and typical chemical shift ranges for similar functional groups.

Click to view data
CarbonPredicted Chemical Shift (ppm)
Aromatic C-OH155 - 160
Aromatic C-H115 - 135
Aromatic C-CONH₂130 - 140
Carbonyl C=O165 - 170

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₈H₈N₂O₃, MW = 180.16 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the amide groups (-CONH₂) or the hydroxyl group (-OH). The fragmentation pattern can help to confirm the connectivity of the different functional groups within the molecule. For instance, the loss of a fragment with a mass of 44 amu would correspond to the loss of a CONH₂ group.

Table 3: Expected Mass Spectrometry Data for this compound

Click to view data
m/zInterpretation
180Molecular Ion (M⁺)
163[M - NH₃]⁺
136[M - CONH₂]⁺
121[M - CONH₂ - NH]⁺
93[C₆H₅O]⁺

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups. The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amide groups usually appear as two sharp bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl group is a strong, sharp band typically found around 1640-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions.

Table 4: Characteristic FTIR Absorption Bands for this compound

Click to view data
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching3200 - 3600 (broad)
Amide N-HStretching3100 - 3500 (two bands)
Aromatic C-HStretching3000 - 3100
Amide C=OStretching1640 - 1680 (strong)
Aromatic C=CStretching1450 - 1600
C-NStretching1200 - 1350
C-OStretching1000 - 1250

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl and hydroxyl groups. The presence of the hydroxyl and amide groups on the benzene (B151609) ring will influence the position and intensity of these absorption bands. This technique is also widely used for the quantitative determination of the concentration of this compound in solution, following the Beer-Lambert law.

Table 5: Expected UV-Visible Absorption Maxima for this compound

Click to view data
Electronic TransitionExpected λ_max (nm)
π → π250 - 280
n → π300 - 330

Fluorescence spectroscopy is used to study the photophysical properties of this compound, specifically its ability to emit light after being excited by light of a shorter wavelength. This technique provides information about the molecule's excited states and its interactions with the surrounding environment.

The fluorescence spectrum of this compound would show an emission band at a longer wavelength than its excitation wavelength (Stokes shift). The intensity and wavelength of the emission can be influenced by factors such as solvent polarity and pH. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can also be determined. These photophysical properties are particularly important when this compound is used in applications such as fluorescent probes or as a component in luminescent materials. For instance, lanthanide complexes incorporating 2-hydroxyisophthalamide (B14833043) units have been shown to exhibit highly efficient emission. uva.nl

Table 6: Expected Fluorescence Properties of this compound

Click to view data
PropertyExpected Value/Range
Excitation Wavelength (λ_ex)~320 - 350 nm
Emission Wavelength (λ_em)~380 - 450 nm
Stokes Shift~60 - 100 nm
Quantum YieldSolvent Dependent

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise information about bond lengths, bond angles, and intermolecular interactions.

Table 7: Predicted Crystallographic Parameters for this compound This table is based on general expectations for similar organic molecules and data from a related structure.

Click to view data
ParameterPredicted Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Intermolecular InteractionsHydrogen bonding (O-H···O=C, N-H···O=C, N-H···O-H)
Molecular ConformationPlanar aromatic ring with possible out-of-plane rotation of amide groups

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in pharmaceutical analysis for the separation, identification, and quantification of compounds. nih.goviipseries.org These methods are crucial for assessing the purity of this compound and for separating it from starting materials, by-products, or degradation products. The selection of a specific chromatographic method depends on the physicochemical properties of the analyte and the analytical objective. nih.gov

High-Performance Liquid Chromatography (HPLC) is a dominant and powerful analytical technique in the pharmaceutical industry for assessing the purity and stability of drug substances. nih.govopenaccessjournals.commdpi.com It offers high resolution, sensitivity, and reproducibility, making it an invaluable tool for the quantitative analysis of this compound. iipseries.orgnih.gov The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. iipseries.organjs.edu.iq

A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column (e.g., C18 or C8) where the stationary phase is nonpolar. openaccessjournals.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. openaccessjournals.com Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as aromatic compounds like this compound typically exhibit strong UV absorbance. openaccessjournals.comanjs.edu.iq

The development of a stability-indicating HPLC method is essential to separate the intact compound from any potential degradation products that may form under various stress conditions. openaccessjournals.com Method validation is a critical step to ensure the reliability and reproducibility of the analytical results. openaccessjournals.comresearchgate.net Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. openaccessjournals.com

Linearity: The demonstration of a proportional relationship between the detector response and the concentration of the analyte over a defined range. openaccessjournals.com

Accuracy and Precision: The closeness of the test results to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly. openaccessjournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. openaccessjournals.com

Table 1: Illustrative HPLC Purity Assessment of a this compound Sample

Peak IdentityRetention Time (min)Peak Area (mAU*s)Area %
Impurity A2.151,5200.12
This compound4.381,265,30099.75
Impurity B5.021,1450.09
Unknown Impurity6.715100.04

This table presents hypothetical data from an HPLC analysis to determine the purity of a this compound batch. The percentage area of each peak is used to estimate the purity of the main compound and the relative amounts of impurities.

Affinity chromatography is a specialized and powerful separation technique based on specific, reversible binding interactions between molecules. nih.govyoutube.com This method is uniquely suited for studying the biological interactions of this compound with its potential molecular targets, such as proteins or enzymes. nih.govunl.edu The principle involves immobilizing one of the interacting molecules (the "affinity ligand") onto a solid support within a chromatography column. nih.govunl.edu A solution containing the other molecule (the analyte) is then passed through the column. youtube.com

To analyze the biological interactions of this compound, a target protein could be covalently attached to the stationary phase of the column. When a solution of this compound is injected, it will bind to the immobilized protein if a specific interaction exists. youtube.com Molecules with no affinity for the immobilized ligand will pass through the column unretained, while this compound will be retained. youtube.com The retained compound can then be released by changing the mobile phase conditions, such as altering pH or ionic strength, or by introducing a competing molecule. youtube.com

High-Performance Affinity Chromatography (HPAC) combines the high specificity of affinity interactions with the speed and efficiency of HPLC systems. nih.govrsc.org HPAC can be used not only to purify target molecules but also to perform quantitative analysis of binding events. nih.govnih.gov By analyzing the retention time and peak shape of the analyte, it is possible to determine key kinetic and thermodynamic parameters of the interaction, such as:

Association and dissociation rate constants (k_on and k_off)

Equilibrium dissociation constants (K_D), which indicate the strength of the binding interaction

This information is invaluable for understanding the mechanism of action of this compound and for screening potential drug candidates in high-throughput formats. unl.edunih.gov

Table 2: Hypothetical Data from an Affinity Chromatography Study of this compound Interaction with Target Protein X

AnalyteColumn TypeRetention Time (min)Calculated Equilibrium Dissociation Constant (K_D)
This compoundControl (No Protein)1.2N/A
This compoundImmobilized Protein X8.55.2 µM
Structural Analog YImmobilized Protein X1.3No significant binding
Known Inhibitor ZImmobilized Protein X15.20.1 µM

This table illustrates how affinity chromatography can be used to quantify the binding affinity of this compound to a specific target protein. A significant increase in retention time on the protein-immobilized column compared to a control column indicates binding, from which the dissociation constant (K_D) can be calculated.

Vii. Future Perspectives and Emerging Research Directions for 5 Hydroxyisophthalamide

Challenges in Synthesis and Functionalization for Novel Applications

The practical utility of 5-Hydroxyisophthalamide in advanced applications is intrinsically linked to the efficiency and versatility of its synthesis and subsequent functionalization. Researchers are actively addressing several challenges to unlock the full potential of this compound and its derivatives.

One of the primary challenges lies in achieving high-purity this compound, as impurities can significantly impact the performance of resulting materials. The synthesis of related compounds, such as 5-amino-isophthalamides, often involves multi-step processes that require careful optimization to ensure high yields and minimize side reactions. For instance, a patented method for preparing 5-amino-N,N'-bis(R)-isophthalamide involves the reaction of a di-C1-C4-alkyl 5-nitroisophthalate with an amine in the presence of a basic catalyst, followed by catalytic hydrogenation. This process highlights the need for precise control over reaction conditions to achieve the desired product without isolating intermediates.

Furthermore, the modification of polymers derived from this compound, such as poly(5-hydroxy-isophthalamide)s (HO-PIPAs), presents its own set of challenges. The grafting of other polymer chains, like poly(ethylene oxide) (PEO), onto the HO-PIPA backbone requires optimized reaction conditions to ensure a high degree of modification. Achieving a virtually 100% yield in such grafting reactions is crucial for tailoring the final properties of the polymer for specific applications. The table below summarizes key challenges and potential research directions in the synthesis and functionalization of this compound.

ChallengeResearch Direction
Purity and Yield Development of more efficient and selective synthetic routes with fewer side reactions.
Scalability Optimization of reaction conditions for large-scale industrial production.
Functionalization Control Investigation of novel catalysts and reaction pathways for precise control over the type and degree of functionalization.
Solubility Exploration of solvent systems and chemical modifications to improve the processability of this compound-based polymers.
Monomer Reactivity Studies on the influence of the hydroxyl group on the reactivity of the isophthalamide (B1672271) moiety during polymerization.

Addressing these challenges will be pivotal in making this compound and its derivatives more accessible and adaptable for a wide range of novel applications.

Exploration of New Application Areas in Materials Science and Catalysis

The unique molecular structure of this compound, featuring both hydrogen-bonding amide groups and a reactive hydroxyl group, makes it a promising building block for new materials with tailored properties. Researchers are exploring its potential in high-performance polymers and as a ligand in catalysis.

In the realm of materials science, the incorporation of this compound into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and specific functionalities. A notable example is the use of a derivative, N1,N3-bis(6-butyramidopyridin-2-yl)-5-hydroxyisophthalamide, as a component of a palladium–ethynyl complex catalyst for anionic polymerization. researchgate.net This demonstrates the potential of this compound derivatives to act as "Hamilton wedge" moieties, which can direct the assembly of supramolecular structures. researchgate.net The resulting helical polymers could have applications in chiral separations and advanced optics. researchgate.net

Furthermore, the ability of the isophthalamide and hydroxyl groups to coordinate with metal ions opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). These materials are renowned for their high porosity and large surface areas, making them excellent candidates for applications in gas storage, separation, and catalysis. While specific research on this compound-based MOFs is still emerging, the catalytic activity of coordination polymers in general is well-documented. rsc.orgresearchgate.net The functional groups on the this compound ligand could provide active sites for catalytic reactions or be further modified to tune the catalytic performance. The table below outlines potential application areas for this compound in materials science and catalysis.

Application AreaPotential Role of this compound
High-Performance Polymers Monomer for aramids with improved solubility and functionality.
Supramolecular Chemistry Building block for self-assembling systems with controlled architectures.
Coordination Polymers/MOFs Organic linker for the synthesis of porous materials for catalysis and separation.
Catalysis Ligand for metal complexes with tailored catalytic activity and selectivity.
Membrane Technology Component of polymers for gas separation and filtration membranes.

The exploration of these new application areas is expected to drive further research into the synthesis and functionalization of this compound.

Integration with Advanced Technologies for Enhanced Functionality

The integration of this compound-based materials with advanced technologies represents a frontier in materials science, with potential applications in electronics, sensing, and beyond. The inherent properties of this compound, when strategically combined with other materials and device architectures, could lead to the development of novel functional systems.

One promising area is the development of chemical sensors. The hydroxyl and amide groups of this compound can act as recognition sites for specific analytes through hydrogen bonding or coordination with metal ions. By incorporating this compound derivatives into sensor platforms, such as functionalized nanoparticles or polymer films, it may be possible to create highly selective and sensitive devices for detecting various chemical species. rsc.orgmdpi.com For instance, lanthanide coordination polymer nanoparticles have been functionalized for the selective sensing of hydrogen peroxide, highlighting the potential of such systems. rsc.org

In the field of electronics, polymers derived from this compound could find use in specialized applications. The ability to tune the electronic properties of these materials through functionalization could lead to their use as dielectric layers, encapsulants, or components in flexible electronic devices. While direct research in this area is in its early stages, the broader field of functional polymers for electronics provides a strong precedent for such applications.

The table below summarizes potential integrations of this compound with advanced technologies.

TechnologyPotential Integration of this compoundDesired Functionality
Chemical Sensors As a recognition element in sensor arrays.High selectivity and sensitivity for specific analytes.
Flexible Electronics As a component of dielectric or substrate layers in polymer-based devices.Mechanical flexibility and tunable electronic properties.
Smart Textiles Integrated into fibers to create fabrics with sensing or responsive capabilities.Environmental sensing and stimuli-responsive behavior.
Biomedical Devices As a coating or component in biocompatible materials.Enhanced biocompatibility and specific biological interactions.

The successful integration of this compound with these advanced technologies will require interdisciplinary collaboration between chemists, materials scientists, and engineers to design and fabricate functional devices.

Computational Chemistry as a Predictive Tool for Design and Discovery

Computational chemistry is poised to play a crucial role in accelerating the design and discovery of new materials and applications based on this compound. By employing theoretical models and simulations, researchers can predict the properties of novel derivatives and materials before their synthesis, thereby guiding experimental efforts and reducing development time and costs.

Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for investigating the structural, electronic, and mechanical properties of molecules and materials at the atomic level. diva-portal.org For this compound, these methods can be used to:

Predict Molecular Geometries and Electronic Structures: Understanding the preferred conformations and electronic properties of this compound and its derivatives is essential for designing molecules with specific functionalities.

Simulate Polymer Properties: MD simulations can predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical strength, and diffusion characteristics.

Investigate Interactions with Other Molecules: Computational models can be used to study the binding of this compound-based receptors with target analytes, which is crucial for the design of chemical sensors.

Screen Potential Catalysts: DFT calculations can help in understanding the catalytic mechanisms of metal complexes containing this compound ligands and in predicting their catalytic activity.

The table below highlights the role of computational chemistry in advancing research on this compound.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT) Catalyst and Materials DesignElectronic structure, reaction energies, spectroscopic properties.
Molecular Dynamics (MD) Polymer ScienceMechanical properties, thermal stability, conformational dynamics.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme Inhibition/BiomaterialsBinding affinities, reaction mechanisms in biological systems.
High-Throughput Virtual Screening Drug Discovery/Sensor DesignIdentification of lead compounds with desired properties.

By harnessing the predictive power of computational chemistry, researchers can navigate the vast chemical space of this compound derivatives more efficiently, leading to the rational design of new materials with enhanced performance for a variety of advanced applications. nih.govnd.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxyisophthalamide, and how do reaction conditions influence yield and purity?

  • Methodological Guidance : Optimize synthesis via acid-catalyzed amidation of 5-hydroxyisophthalic acid with ammonia or ammonium salts. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios. Monitor reaction progress using TLC or HPLC, and purify via recrystallization or column chromatography. Yield improvements (>70%) are achievable by controlling moisture levels to prevent side reactions .
  • Data Considerations : Report melting points, NMR (¹H/¹³C), and FT-IR spectra for structural validation. Compare your spectral data with literature values to confirm purity .

Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?

  • Methodological Guidance :

  • Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) under controlled pH.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Thermal Analysis : Use DSC/TGA to identify decomposition temperatures and polymorphic transitions .
    • Data Reporting : Include raw data tables (e.g., solubility values at 25°C ± 0.5°C) and statistical variance (RSD < 2%) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Methodological Guidance :

  • Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols (e.g., MTT assay incubation times).
  • Control Groups : Include positive (e.g., cisplatin) and negative controls (vehicle-only) to normalize inter-lab variability .
  • Meta-Analysis : Compare IC₅₀ values from peer-reviewed studies, accounting for differences in buffer systems or exposure times .
    • Example Data Conflict : Discrepancies in reported IC₅₀ values (e.g., 12 µM vs. 45 µM) may arise from differences in cell viability assay endpoints. Re-evaluate using a unified protocol .

Q. What computational strategies are effective for predicting this compound’s reactivity or supramolecular interactions?

  • Methodological Guidance :

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. Software: Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to predict crystallization behavior .
  • Docking Studies : Use AutoDock Vina to explore binding affinities with biological targets (e.g., enzymes implicated in neurodegenerative diseases) .
    • Validation : Cross-check computational results with experimental XRD or NMR titration data .

Q. How can researchers design experiments to address gaps in this compound’s mechanism of action?

  • Methodological Guidance :

  • Hypothesis-Driven Workflow :

Literature Gap : Identify understudied pathways (e.g., oxidative stress modulation vs. receptor antagonism).

In Silico Screening : Prioritize targets using cheminformatics tools (e.g., SwissTargetPrediction).

In Vitro/In Vivo Correlation : Validate hits in zebrafish models or 3D organoids for translational relevance .

  • Data Integration : Use pathway analysis software (e.g., STRING or KEGG) to map multi-omics interactions .

Methodological Best Practices

  • Statistical Rigor : For biological assays, calculate sample sizes using power analysis (α = 0.05, β = 0.2) and report p-values with confidence intervals .
  • Ethical Compliance : Document IRB/IACUC approvals for in vivo studies, and adhere to OECD guidelines for chemical safety testing .
  • Data Transparency : Archive raw spectra, chromatograms, and computational input files in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.